- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

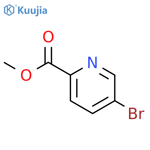

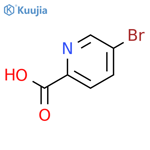

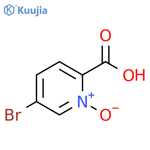

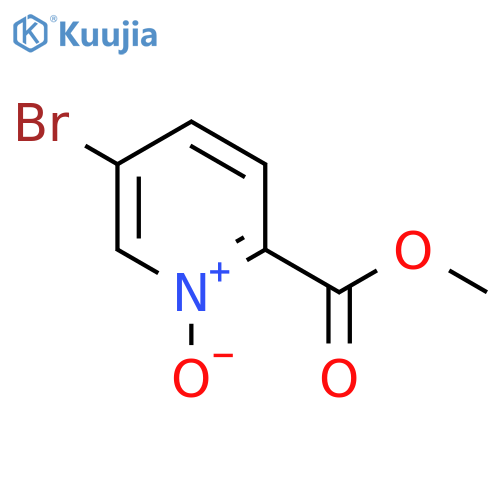

Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

959741-32-3 structure

Produktname:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide

- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide

- AK00779456

- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate

- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester

- C77316

- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide

- BS-17996

- DB-196363

- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide

- 959741-32-3

- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate

- MFCD28962490

- AKOS037649313

- MCYWPISPRQLCFC-UHFFFAOYSA-N

- SCHEMBL2961818

- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

-

- MDL: MFCD28962490

- Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3

- InChI-Schlüssel: MCYWPISPRQLCFC-UHFFFAOYSA-N

- Lächelt: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

Berechnete Eigenschaften

- Genaue Masse: 230.95311g/mol

- Monoisotopenmasse: 230.95311g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 176

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.7

- Topologische Polaroberfläche: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527767-1 g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€193.60 | 2023-04-17 | ||

| abcr | AB527767-250 mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 250MG |

€114.70 | 2023-04-17 | ||

| eNovation Chemicals LLC | Y1211804-10g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 95% | 10g |

$800 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 100mg |

139CNY | 2021-05-07 | |

| Aaron | AR01KM05-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$340.00 | 2025-02-12 | |

| abcr | AB527767-1g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€148.90 | 2025-02-16 | ||

| 1PlusChem | 1P01KLRT-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$183.00 | 2024-04-19 | |

| Ambeed | A155931-5g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 5g |

$228.0 | 2024-04-16 | |

| Aaron | AR01KM05-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 100mg |

$24.00 | 2025-02-12 | |

| 1PlusChem | 1P01KLRT-1g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 1g |

$46.00 | 2024-04-19 |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C

1.2 Reagents: Sodium sulfite ; 0 °C

1.2 Reagents: Sodium sulfite ; 0 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

Referenz

- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

Referenz

- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referenz

- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt

Referenz

- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Referenz

- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

Referenz

- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referenz

- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt

Referenz

- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt

Referenz

- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

Referenz

- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C

Referenz

- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux

Referenz

- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referenz

- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referenz

- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide

- Methyl 5-bromopyridine-2-carboxylate

- 5-bromopyridine-2-carboxylic acid

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Verwandte Literatur

-

1. Book reviews

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) Verwandte Produkte

- 102450-56-6(4-Dimethylaminomethyl-cyclohexanol)

- 3560-43-8(N-(2-aminoethyl)-4-methoxybenzamide hydrochloride)

- 1932506-72-3((1S)-1-(2-chloro-5-fluorophenyl)ethan-1-ol)

- 2034481-18-8(3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea)

- 1260113-12-9(3-(Cyclopentylmethoxy)benzoic acid)

- 2229637-36-7(2,2-dimethyl-1-(thiolan-2-yl)cyclopropylmethanol)

- 2635937-74-3(Methanone, (5-bromo-2-fluoro-3-methylphenyl)-1-pyrrolidinyl-)

- 2138229-62-4(4-Amino-3-(4-bromothiophen-2-yl)butanamide)

- 2138087-57-5(5-Hydroxy-2-propylcyclohexane-1-carboxylic acid)

- 1261818-15-8(5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Reinheit:99%

Menge:5g

Preis ($):205.0